2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is a synthetic compound that acts as a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). [] NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme for various metabolic reactions within cells. [] This compound has demonstrated promising antitumor activity in preclinical studies and is currently being investigated for its potential therapeutic applications in cancer treatment. []
CHS-828 was developed as part of a broader effort to identify novel cytotoxic agents for cancer therapy. It belongs to the class of compounds known as cyanoguanidines, which are characterized by their guanidine structure and the presence of a cyano group. The compound has been studied extensively in vitro and in vivo, demonstrating significant cytotoxic effects against various cancer cell lines .
The synthesis of CHS-828 involves several steps that can be categorized into key reactions. The compound can be synthesized from readily available starting materials through a series of chemical transformations. Key methods include:
The synthesis parameters often include temperature control, reaction time, and pH adjustments to optimize yield and purity.
The molecular structure of CHS-828 is characterized by its guanidine core with specific substituents that contribute to its biological activity. Key features include:
The three-dimensional conformation plays a significant role in its binding affinity and specificity towards nicotinamide adenine dinucleotide biosynthesis pathways .
CHS-828 undergoes several chemical reactions that are critical for its anticancer activity:
The mechanism of action of CHS-828 is multifaceted:
CHS-828 exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use and impact its pharmacokinetic profile .
CHS-828 has several promising applications in scientific research and clinical settings:
CHS-828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridinylguanidine) is a pyridyl cyanoguanidine derivative whose primary mechanism of antitumor activity involves potent inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme catalyzes the rate-limiting step in the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway, converting nicotinamide and phosphoribosyl pyrophosphate into nicotinamide mononucleotide (NMN) [5] [7]. Structural studies revealed that CHS-828 competitively binds to NAMPT’s active site with an IC₅₀ < 25 nM, disrupting NAD⁺ biosynthesis and triggering metabolic catastrophe [7]. The compound’s design originated from systematic optimization of cyanoguanidine analogs. Critical structural determinants for cytotoxicity include:
Table 1: Structure-Activity Relationship (SAR) of CHS-828 Analogues
Structural Element | Optimal Feature | Impact on Cytotoxicity |
---|---|---|
Pyridyl position | 4-substitution | ↑↑↑ (vs. 3-substitution) |
Alkyl chain length | C6–C8 | Maximal activity |
End group position | Para-substitution | ↑↑↑ (vs. ortho/meta) |
End group composition | Aromatic rings | Tolerant to Cl, NO₂, OCH₃ |
This SAR profile underscores CHS-828’s tailored design for NAMPT inhibition and distinguishes it from structurally related but non-cytotoxic guanidines like pinacidil (K⁺ channel opener) or cimetidine (H₂ antagonist) [1].
NAMPT inhibition by CHS-828 depletes cellular NAD⁺ pools, disrupting >400 NAD⁺-dependent enzymatic reactions. Key consequences include:
NAD⁺ levels typically plummet within hours of CHS-828 exposure, forcing cells into metabolic crisis. Resistant cell lines (e.g., NYH/CHS) demonstrate cross-resistance to FK866, another NAMPT inhibitor, confirming target specificity [9]. Cancer cells exhibit heightened sensitivity due to their reliance on the NAMPT-dependent NAD⁺ salvage pathway (vs. de novo biosynthesis in normal cells) and elevated NAD⁺ consumption for proliferation.
Table 2: Metabolic Consequences of NAMPT Inhibition by CHS-828
NAD⁺-Dependent Process | Affected Enzymes | Downstream Effect |
---|---|---|
Glycolysis | GAPDH | ↓ ATP production, ↑ lactate |
Mitochondrial function | Complex I (NADH dehydrogenase) | ↓ Oxidative phosphorylation |
DNA repair | PARP-1/2 | ↑ DNA damage accumulation |
Epigenetic regulation | SIRT1, SIRT3, SIRT6 | ↓ Deacetylation, altered gene expression |
CHS-828 selectively elevates intracellular ROS in malignant cells while sparing normal lymphocytes. This selectivity arises from:
In primary tumor cultures, hematological malignancies (e.g., chronic lymphocytic leukemia) show greater ROS accumulation and cell death than solid tumors, correlating with clinical observations of differential efficacy [2]. Normal lymphocytes resist ROS surges due to intact NAD⁺ maintenance via alternative pathways.
CHS-828 triggers atypical programmed cell death with mixed apoptotic and non-apoptotic features:
Unlike classical apoptosis inducers (e.g., Taxol), CHS-828 does not induce chromatin condensation or apoptotic bodies. PARP-1 status influences death modality: PARP-1⁻/⁻ fibroblasts undergo accelerated necrosis, while PARP-1⁺/⁺ cells exhibit prolonged metabolic stress [9].
Early studies proposed direct IKK complex inhibition by CHS-828 (IC₅₀ = 8 nM) as a primary mechanism [5]. However, recent evidence indicates NF-κB suppression is a consequence of NAD⁺ depletion:
Additional pathways modulated include:
The pleiotropic effects on signaling networks position CHS-828 as a multi-pathway disruptor, though NAMPT inhibition remains the linchpin event.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7